6-o-Tolyl-nicotinonitrile
Overview
Description
6-o-Tolyl-nicotinonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a 2-methylphenyl group and a cyano group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-o-Tolyl-nicotinonitrile typically involves the reaction of 2-methylphenylboronic acid with 3-bromopyridine-2-carbonitrile under Suzuki coupling conditions. The reaction is catalyzed by palladium(0) and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar Suzuki coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 6-(2-Methylphenyl)pyridine-3-carboxylic acid.
Reduction: 6-(2-Methylphenyl)pyridine-3-amine.
Substitution: Various nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 6-o-Tolyl-nicotinonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions with biological targets, while the aromatic rings provide hydrophobic interactions that enhance binding affinity.
Comparison with Similar Compounds
3-Pyridinecarbonitrile: Lacks the 2-methylphenyl group, resulting in different chemical properties and reactivity.
2,6-Pyridinedicarbonitrile: Contains two cyano groups, leading to distinct reactivity and applications.
4-(Trifluoromethyl)-2-hydroxy-6-(2-methoxy-5-methylphenyl)pyridine-3-carbonitrile:
Uniqueness: 6-o-Tolyl-nicotinonitrile is unique due to the presence of both a 2-methylphenyl group and a cyano group on the pyridine ring. This combination imparts specific electronic and steric properties that influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(2-methylphenyl)pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-10-4-2-3-5-12(10)13-7-6-11(8-14)9-15-13/h2-7,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDGPFIDSIZMOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(C=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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